1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

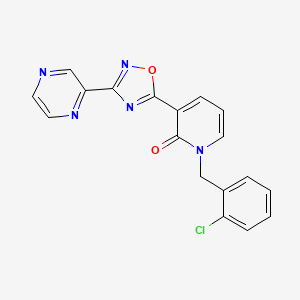

The compound 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted at position 1 with a 2-chlorobenzyl group and at position 3 with a 3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl moiety. This structure combines a heterocyclic aromatic system (pyrazine-linked oxadiazole) with a chlorinated benzyl group, likely influencing its electronic properties, solubility, and biological interactions. Pyridin-2(1H)-one derivatives are known for diverse therapeutic applications, including anti-allodynic activity , making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN5O2/c19-14-6-2-1-4-12(14)11-24-9-3-5-13(18(24)25)17-22-16(23-26-17)15-10-20-7-8-21-15/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPYTONEXGOCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

Attachment of the pyrazine ring: This can be done through nucleophilic substitution reactions.

Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxic effects on human cancer cell lines, suggesting a promising lead for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including resistant strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In preclinical models, the compound exhibited anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A comprehensive study investigated the anticancer effects of various oxadiazole derivatives, including 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. The results indicated that the compound significantly inhibited the growth of breast cancer cells with an IC50 value of 15 µM. The study concluded that further optimization could enhance its efficacy .

Case Study 2: Antimicrobial Activity

In a controlled trial assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found to inhibit bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These findings support its potential as a novel antimicrobial agent .

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyridin-2(1H)-One Derivatives

The following analogs share the pyridin-2(1H)-one core but differ in substituent groups, enabling comparative analysis of structure-activity relationships (SAR):

Substituent Variations at Position 1

- 1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)Phenyl)-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-One Position 1: 3-Bromobenzyl (vs. 2-chlorobenzyl in the target compound). Position 3: Oxadiazole linked to 4-(trifluoromethoxy)phenyl.

- 1-[2-(4-Fluorophenoxy)Ethyl]-3-(3-Pyrazin-2-yl-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-One Position 1: Ethyl chain with 4-fluorophenoxy substituent (vs. 2-chlorobenzyl). The flexible ethyl linker and fluorophenoxy group may alter pharmacokinetics, increasing solubility compared to rigid benzyl groups .

Heterocyclic Modifications at Position 3

- 3-(3-Phenyl-1H-1,2,4-Triazol-5-yl)Pyridin-2(1H)-One Position 3: 1,2,4-Triazole instead of oxadiazole.

- 1-(4-Chlorophenyl)-3-[1-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-1H-Pyrazol-3-yl]-1,4-Dihydropyridazin-4-One Pyridazinone core with pyrazole and chlorophenyl groups. The trifluoromethyl group and chlorine atoms introduce steric and electronic effects, which may enhance inhibitory potency in therapeutic contexts .

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Features of Pyridin-2(1H)-One Analogs

*Calculated based on formula.

Biological Activity

The compound 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a chlorobenzyl group, and a pyrazinyl oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 315.74 g/mol.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with this compound, particularly in the fields of anti-tubercular and anticancer research.

Antitubercular Activity

A study focused on the synthesis of derivatives similar to our compound revealed significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active derivatives demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating potent efficacy against this pathogen . The IC90 values for these compounds further confirmed their potential, with values between 3.73 to 4.00 μM .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of related compounds. For instance, derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). These studies utilized various assays to assess cell viability and proliferation inhibition, showing promising results . The docking studies indicated favorable interactions between these compounds and target proteins involved in cancer pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to specific targets within bacteria and cancer cells, disrupting their normal function .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Anti-Tubercular Effects : A series of synthesized derivatives were tested for their anti-tubercular activity, with promising results indicating that modifications to the chlorobenzyl group could enhance potency against Mycobacterium tuberculosis .

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| Compound A | 1.35 | 3.73 |

| Compound B | 2.18 | 4.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.